molecular formula C26H44O8 B8261287 ent-Labda-8(17),13Z-diene-

ent-Labda-8(17),13Z-diene-

Cat. No.: B8261287
M. Wt: 484.6 g/mol
InChI Key: RHEKLYSVSMYNQX-MFOYZWKCSA-N
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Description

ent-Labda-8(17),13Z-diene-: is a naturally occurring diterpenoid compound derived from the leaves of Andrographis paniculata. This compound is known for its anti-inflammatory and antiviral properties . It is part of the labdane diterpenoid family, which is characterized by a bicyclic structure with a decalin core.

Scientific Research Applications

Chemistry: ent-Labda-8(17),13Z-diene- is used as a precursor in the synthesis of various complex organic molecules. Its unique structure makes it a valuable starting material for the development of new chemical entities .

Biology: In biological research, ent-Labda-8(17),13Z-diene- is studied for its anti-inflammatory and antiviral activities. It has shown potential in modulating immune responses and inhibiting viral replication .

Medicine: The compound is being investigated for its therapeutic potential in treating inflammatory diseases and viral infections. Its natural origin and bioactivity make it a promising candidate for drug development .

Industry: In the industrial sector, ent-Labda-8(17),13Z-diene- is used in the formulation of natural health products and supplements. Its anti-inflammatory properties are particularly valued in the development of topical formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ent-Labda-8(17),13Z-diene- typically involves the extraction from natural sources such as Andrographis paniculata. The leaves of this plant are processed to isolate the compound using various chromatographic techniques .

Industrial Production Methods: Industrial production of ent-Labda-8(17),13Z-diene- is primarily based on the extraction from Andrographis paniculata. The leaves are harvested, dried, and subjected to solvent extraction. The crude extract is then purified using column chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ent-Labda-8(17),13Z-diene- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert ent-Labda-8(17),13Z-diene- into its reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The compound can participate in substitution reactions, particularly at the double bonds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride.

Major Products:

    Oxidation: Oxidized derivatives such as epoxides and alcohols.

    Reduction: Reduced forms such as dihydro derivatives.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism of action of ent-Labda-8(17),13Z-diene- involves its interaction with various molecular targets and pathways. It exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating the activity of nuclear factor-kappa B (NF-κB). The antiviral activity is attributed to its ability to interfere with viral replication and inhibit viral enzymes .

Comparison with Similar Compounds

    Labda-8(17),12-diene-15,16-dial: Another labdane diterpenoid with similar anti-inflammatory properties.

    Labda-8(17),12-diene-15,16-diol: A related compound with both anti-inflammatory and antimicrobial activities.

Uniqueness: ent-Labda-8(17),13Z-diene- is unique due to its specific structural configuration and the presence of a conjugated diene system. This configuration contributes to its distinct bioactivity profile, making it more effective in certain applications compared to its analogs .

Properties

IUPAC Name

2-[[5-[(Z)-5-hydroxy-3-(hydroxymethyl)pent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O8/c1-16-5-8-20-25(2,15-33-24-23(32)22(31)21(30)19(14-29)34-24)10-4-11-26(20,3)18(16)7-6-17(13-28)9-12-27/h9,18-24,27-32H,1,4-8,10-15H2,2-3H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEKLYSVSMYNQX-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CCC(=CCO)CO)C)COC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCCC2(C1CCC(=C)C2CC/C(=C/CO)/CO)C)COC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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